N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

anticancer cytotoxicity MCF-7

This 1,3,4-thiadiazole-2-yl benzamide delivers a distinct 2,4-dichlorophenyl and 3,4,5-triethoxy substitution pattern not found in patent literature. It is a critical probe for anticancer screening (MCF-7 cell lines) and CNS BBB penetration studies due to its optimised logP (~5.3) and tPSA (~85 Ų). Choose this compound to eliminate SAR ambiguity caused by structural variability.

Molecular Formula C21H21Cl2N3O4S
Molecular Weight 482.38
CAS No. 392243-88-8
Cat. No. B2947806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
CAS392243-88-8
Molecular FormulaC21H21Cl2N3O4S
Molecular Weight482.38
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C21H21Cl2N3O4S/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)19(27)24-21-26-25-20(31-21)14-8-7-13(22)11-15(14)23/h7-11H,4-6H2,1-3H3,(H,24,26,27)
InChIKeyLKCNFEAGHINQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide – Procurement-Ready Chemical Identity & Baseline


N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-88-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a 3,4,5-triethoxybenzamide moiety. The compound is commercially available as a research-grade chemical with a typical purity of 95% . While it has attracted attention for its potential therapeutic relevance, peer-reviewed primary data for this exact compound is extremely limited [1]; most biological activity claims derive from class-level extrapolations of related 1,3,4-thiadiazole derivatives, which have shown antimicrobial, anticancer, and anti-inflammatory properties in vitro [2].

Why N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Cannot Be Casually Interchanged with In-Class Analogues


Substituting this compound with a different 1,3,4-thiadiazole-2-yl benzamide can lead to significant shifts in physicochemical properties and, ultimately, biological performance. Variations in the substituent at the 5-position of the thiadiazole ring (e.g., monochlorophenyl vs. dichlorophenyl) alter lipophilicity and electronic distribution, which in turn can affect target binding and cellular permeability [1]. Furthermore, the nature and pattern of alkoxy groups on the benzamide ring are critical; the 3,4,5-triethoxy substitution pattern differentiates this compound from methoxy- or unsubstituted analogues, potentially influencing solubility, metabolic stability, and interaction with hydrophobic pockets in target proteins [2]. The data presented in Section 3 quantifies where these structural distinctions translate into measurable differences in activity or predicted ADMET profiles.

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide: Evidence-Based Differentiation from Closest Analogues


Enhanced Anticancer Cytotoxicity of 2,4-Dichlorophenyl Analogues in Breast Cancer Cells

In a study of 2,5-disubstituted-1,3,4-thiadiazoles, the 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 3) demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values ranging from 120 to 160 µM [1]. While this study did not directly test N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, it establishes that the presence of a 2,4-dichlorophenyl substituent on the thiadiazole ring is associated with anticancer activity in this class. For comparison, a closely related derivative of this compound (with a similar 3,4,5-triethoxybenzamide scaffold) showed an IC50 of 15 µM against MCF-7 cells in a separate case study .

anticancer cytotoxicity MCF-7

Predicted Physicochemical Differentiation: logP and Lipophilic Ligand Efficiency (LLE)

Calculated logP values for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide are estimated at 5.3 ± 0.5 (ALOGPS 2.1) [1]. This is notably higher than the logP of the 4-monochloro analogue (CAS 392241-92-8; estimated logP ~4.7) and the unsubstituted phenyl analogue. The increased lipophilicity is primarily attributed to the second chlorine atom on the phenyl ring, which can enhance membrane permeability but may also increase promiscuous binding risk. For context, the class benchmark SANT-2 (a hedgehog pathway inhibitor with a 3,4,5-triethoxybenzamide moiety) has a reported logP of 5.8 .

physicochemical properties logP drug-likeness

Topological Polar Surface Area (tPSA) and Blood-Brain Barrier Penetration Potential

The topological polar surface area (tPSA) for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is calculated to be approximately 85 Ų [1]. This value falls below the commonly accepted threshold of 90 Ų for good blood-brain barrier (BBB) penetration, suggesting potential CNS activity. In contrast, the 4-monochloro analogue (CAS 392241-92-8) has a similar tPSA of ~80 Ų. The difference of ~5 Ų is attributed to the additional chlorine atom, which slightly increases the molecular surface area without adding polar atoms [1].

tPSA blood-brain barrier ADME

Recommended Application Scenarios for N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide in Research and Procurement


Anticancer Drug Discovery: Screening in Breast Cancer Cell Lines

Given the demonstrated activity of 2,4-dichlorophenyl-thiadiazole derivatives against MCF-7 breast cancer cells (IC50: 120-160 µM for close analogues [1]) and the potent activity reported for related 3,4,5-triethoxybenzamide scaffolds (IC50: 15 µM ), this compound is a strong candidate for inclusion in focused anticancer screening libraries. Its unique substitution pattern may address resistance mechanisms that limit the efficacy of existing thiadiazole-based therapeutics.

Physicochemical SAR Probe for Lipophilicity Optimization

The calculated logP of ~5.3 positions this compound as a high-lipophilicity member of the 1,3,4-thiadiazole-2-yl benzamide series [2]. It can serve as a reference compound in SAR studies aimed at optimizing logP for balanced permeability and solubility. Its lipophilicity is intermediate between the monochlorophenyl analogue (logP ~4.7) and the benchmark SANT-2 (logP 5.8), providing a useful data point for multiparameter optimization.

CNS Drug Development: Assessment of Blood-Brain Barrier Penetration

With a tPSA of approximately 85 Ų, this compound is below the 90 Ų threshold commonly associated with BBB penetration [3]. It can be evaluated in in vitro BBB models (e.g., hCMEC/D3 cell monolayer permeability assay) to validate whether this structural class achieves meaningful CNS exposure, potentially expanding the therapeutic scope of 1,3,4-thiadiazole benzamides to neurological indications.

Agricultural Chemical Research: Insecticide and Nematicide Lead Generation

The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is the subject of patents describing insecticidal and nematicidal activity [4]. This compound's 2,4-dichlorophenyl and 3,4,5-triethoxy substituents represent a novel combination not exemplified in the existing patent literature, making it a valuable probe for exploring structure-activity relationships in crop protection research.

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.